molecular formula C25H22BrN3O6 B15084872 4-BR-2-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate CAS No. 769148-21-2

4-BR-2-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate

Cat. No.: B15084872
CAS No.: 769148-21-2
M. Wt: 540.4 g/mol
InChI Key: MDBZQZRDLCGMLS-MZJWZYIUSA-N
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Description

4-BR-2-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is a complex organic compound with the molecular formula C25H22BrN3O6 and a molecular weight of 540.375 g/mol This compound is known for its unique chemical structure, which includes a bromine atom, a dimethoxybenzoate group, and a carbohydrazonoyl moiety

Preparation Methods

The synthesis of 4-BR-2-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:

    Formation of the oxo(4-toluidino)acetyl intermediate: This step involves the reaction of 4-toluidine with an appropriate acylating agent to form the oxo(4-toluidino)acetyl intermediate.

    Coupling with carbohydrazide: The intermediate is then reacted with carbohydrazide under controlled conditions to form the carbohydrazonoyl derivative.

    Bromination: The resulting compound is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.

    Esterification: Finally, the brominated compound is esterified with 3,4-dimethoxybenzoic acid to yield the final product.

Chemical Reactions Analysis

4-BR-2-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

4-BR-2-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 4-BR-2-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

4-BR-2-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

769148-21-2

Molecular Formula

C25H22BrN3O6

Molecular Weight

540.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C25H22BrN3O6/c1-15-4-8-19(9-5-15)28-23(30)24(31)29-27-14-17-12-18(26)7-11-20(17)35-25(32)16-6-10-21(33-2)22(13-16)34-3/h4-14H,1-3H3,(H,28,30)(H,29,31)/b27-14+

InChI Key

MDBZQZRDLCGMLS-MZJWZYIUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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